molecular formula C20H25NO7 B11140451 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11140451
M. Wt: 391.4 g/mol
InChI Key: GDUQLCQDCXDBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic chemical derivative based on a 4-methylcoumarin core structure, which is a scaffold of high interest in medicinal chemistry. This compound features a 7,8-dimethoxy substitution pattern on the benzopyrone ring, which can influence its electronic properties and binding affinity, and is conjugated to norleucine through an acetamide linker. The integration of the coumarin moiety suggests potential for this molecule to be investigated as an inhibitor for specific enzymatic targets. Related coumarin derivatives have been studied for their activity against microbial targets such as glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthesis pathway that is considered a promising target for the development of antimicrobial and antidiabetic agents . The structural complexity of this compound, combining a heterocyclic core with an amino acid, makes it a valuable intermediate for probing biochemical pathways, structure-activity relationships (SAR), and high-throughput screening campaigns. Researchers can utilize this compound in the development of novel therapeutic agents, enzyme mechanism studies, and as a building block for more complex chemical entities. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-16(22)10-13-11(2)12-8-9-15(26-3)18(27-4)17(12)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

GDUQLCQDCXDBEW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is widely used for coumarin synthesis. For 7,8-dimethoxy-4-methylcoumarin:

  • Substrate Selection :

    • Resorcinol analog : 3,4-dimethoxyphenol (syringol) provides the 7,8-dimethoxy substituents.

    • β-Keto ester : Ethyl acetoacetate introduces the 4-methyl group.

  • Catalysis :

    • FeCl₃·6H₂O (10 mol%) in toluene under reflux yields 72–96%.

    • Alternative catalysts: Polyvinylpolypyrrolidone-bound BF₃ (PVPP-BF₃) enhances regioselectivity.

Reaction Conditions :

  • Solvent: Toluene or ethanol.

  • Temperature: 110–120°C (reflux).

  • Time: 16–24 hours.

Characterization :

  • FT-IR : Strong C=O stretch at 1,710–1,725 cm⁻¹.

  • ¹H NMR : Singlets for methoxy groups (δ 3.85–3.90 ppm) and methyl at C4 (δ 2.40 ppm).

Nitration-Reduction Strategy

For alternative substitution patterns, nitration followed by reduction and methylation is viable:

  • Nitration :

    • Substrate : 4-Methylcoumarin treated with HNO₃/H₂SO₄.

    • Isomer Control :

      • 6-Nitro isomer dominates at 25°C (3 hours).

      • 8-Nitro isomer forms at <5°C (24 hours).

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Methylation :

    • Dimethyl sulfate or methyl iodide in basic conditions introduces methoxy groups.

Yield Optimization :

  • 6-Nitro-4-methylcoumarin: 68% yield.

  • 8-Nitro-4-methylcoumarin: 52% yield.

Acetylation at the 3-Position

Introducing the acetyl group at C3 involves electrophilic substitution or Knoevenagel condensation:

Direct Acetylation

  • Reagents : Acetic anhydride with AlCl₃ or BF₃ as Lewis acid.

  • Conditions :

    • Solvent: Dichloromethane (DCM).

    • Temperature: 0°C to room temperature.

  • Mechanism : Friedel-Crafts acylation targets the electron-rich C3 position.

Challenges :

  • Competing O-acetylation requires careful stoichiometry.

  • Yield : 60–75% after purification.

Knoevenagel Condensation

For carboxylated intermediates:

  • Substrates :

    • Salicylaldehyde derivative (7,8-dimethoxy-4-methyl-2-oxo-2H-chromene).

    • Meldrum’s acid or diethyl malonate.

  • Catalysts :

    • Piperidine/acetic acid in ethanol (ultrasonic irradiation reduces time to 40 minutes).

Product : 3-Acetylcoumarin derivatives with yields up to 92%.

Coupling with Norleucine

The final step involves forming an amide bond between the acetylated coumarin and norleucine:

Activation of the Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂) converts the acetyl group to acid chloride.

  • Conditions :

    • Solvent: Dry toluene or DCM.

    • Temperature: 60–70°C (2 hours).

Amide Bond Formation

  • Coupling Agents :

    • EDCl/HOBt or DCC in anhydrous DMF.

    • Norleucine Preparation :

      • Protect the α-amino group using Boc-chemistry.

      • Deprotect post-coupling with TFA.

Reaction Setup :

  • Molar ratio (acid chloride:norleucine): 1:1.2.

  • Temperature: 0°C → room temperature (12–24 hours).

  • Yield : 50–65% after column chromatography.

Characterization :

  • LC-MS : Molecular ion peak at m/z 480.5 [M+H]⁺.

  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (amide and ester).

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
TolueneFeCl₃·6H₂O9298
EthanolPiperidine8595
DCMAlCl₃7590

Key Insight : Non-polar solvents improve coumarin cyclization.

Temperature-Dependent Nitration

Temperature (°C)Time (h)Major IsomerYield (%)
2536-Nitro68
5248-Nitro52

Lower temperatures favor 8-nitro isomer due to kinetic control.

Challenges and Solutions

  • Regioselectivity in Acetylation :

    • Use bulky directing groups (e.g., methoxy) to block undesired positions.

  • Norleucine Solubility :

    • Employ DMF/THF mixtures to enhance solubility during coupling.

  • Purification :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates acetylated intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated coumarin derivatives.

Scientific Research Applications

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Core Coumarin Modifications

The coumarin scaffold in the target compound is substituted with 7,8-dimethoxy and 4-methyl groups. Comparatively, compounds such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) () share the 4-methyl-2-oxo-2H-chromen core but differ in substituents:

  • 2k : Features a 7-oxyacetohydrazide group and a nitrobenzylidene moiety.
  • 2l : Contains a 7-oxyacetohydrazide linked to a phenylallylidene group.

Key Differences :

  • The absence of hydrazide linkages in the target compound may improve hydrolytic stability under physiological conditions.

Amino Acid Moieties

The target compound incorporates norleucine, a linear-chain amino acid analog of leucine. In contrast, other coumarin-amino acid hybrids often use natural amino acids (e.g., glycine, lysine) or hydrazide derivatives ().

Norleucine vs. Natural Amino Acids ():

  • Metabolic Stability: Norleucine is resistant to enzymatic degradation in some contexts, offering advantages in drug design.
  • Synthetic Challenges: Norleucine incorporation may require trace elements (e.g., Mo, Ni, Se) to suppress misincorporation in recombinant systems (), though this is more relevant to biosynthesis than chemical synthesis.

Comparison of Methods :

Parameter Target Compound 2k/2l ()
Key Reaction Acetylation and amino acid coupling Hydrazide/thiazolidinone formation
Catalyst Not specified ZnCl₂
Yield Not reported 65–78%
Purification Likely chromatography Recrystallization

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from structural analogues:

  • Melting Point : Coumarin derivatives with methoxy groups (e.g., 7,8-dimethoxy) typically exhibit higher melting points (>200°C) due to increased crystallinity.
  • Solubility: The norleucine moiety may reduce aqueous solubility compared to hydrazide-containing analogues (e.g., 2k/2l), which benefit from polar functional groups.

Biological Activity

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that integrates a chromenyl moiety with the amino acid norleucine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C19H21N3O5S
Molar Mass: 403.45 g/mol
Density: 1.320±0.06 g/cm³ (Predicted)
pKa: 8.25±0.50 (Predicted)

The compound's structure features a chromen-3-one core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research has indicated that compounds derived from chromenyl structures exhibit significant antiproliferative effects against various cancer cell lines. A study testing derivatives similar to this compound demonstrated considerable activity against multiple tumor cell lines, with IC50 values in the low micromolar range .

Case Study: Anticancer Efficacy

In a comparative study involving eight human tumor cell lines, derivatives of chromenyl compounds showed varied levels of antiproliferative activity. For instance, certain derivatives exhibited IC50 values as low as 0.5 μM against HT-29 colon carcinoma cells . This suggests that modifications to the chromenyl structure can enhance its anticancer properties.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It could modulate receptor activities that influence cellular signaling pathways.
  • Gene Expression Modulation: The compound may alter the expression of genes associated with tumorigenesis .

Antimicrobial Activity

There is evidence suggesting that compounds similar to this compound possess antimicrobial properties. The mechanism often involves inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. This highlights the potential dual role of the compound in both anticancer and antimicrobial applications.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
N-[4-(7,8-Dimethoxy-4-methylcoumarin)]norleucineAnticancer0.5 (HT-29)Enzyme inhibition
N-acetyl-DONAntitumor>20 (CCRF-CEM)Unknown
2-(7,8-dimethoxy...acetamideAntimicrobialVariableDNA gyrase inhibition

Q & A

Q. What are the key synthetic pathways for N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine?

The synthesis typically involves:

  • Acetylation of the chromenone core : Reacting 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl derivatives with acetylating agents like acetic anhydride.
  • Coupling with norleucine : Using peptide-coupling reagents such as EDC/HOBt or DCC to link the acetylated chromenone to norleucine.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water mixtures) ensure high purity .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Employ SHELXL for refinement, particularly using TWIN commands to address twinning in crystals .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and coupling.
  • Mass spectrometry (ESI-TOF) : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Based on structurally similar coumarin derivatives:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC₅₀ values comparable to ciprofloxacin in preliminary assays) .
  • Anti-inflammatory effects : Suppression of COX-2 and TNF-α in macrophage models .
  • Antioxidant capacity : Scavenging of ROS in DPPH/ABTS assays .

Advanced Research Questions

Q. How can the coupling reaction between the chromenone core and norleucine be optimized for higher yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst systems : Use DMAP or HOAt to reduce racemization.
  • Temperature control : Reactions at 0–4°C minimize side products.
  • Real-time monitoring : HPLC or TLC tracks reaction progress .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • SHELXL features : Apply PART, SIMU, and DELU commands to model disorder.
  • Twin refinement : Use TWIN and BASF parameters for twinned datasets.
  • Validation tools : R₁, wR₂, and GooF metrics ensure model accuracy .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, norleucine → norvaline) and compare bioactivity.
  • Pharmacophore mapping : Identify critical functional groups (e.g., acetyl, chromenone) via 3D-QSAR models.
  • Enzyme assays : Test inhibition of targets like topoisomerase II or COX-2 across analogs .

Q. Which computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to μ-opioid receptors or bacterial enzymes.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Evaluate bioavailability and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.